molecular formula C16H11N3O3 B11711315 4-nitro-2-[(E)-(quinolin-5-ylimino)methyl]phenol

4-nitro-2-[(E)-(quinolin-5-ylimino)methyl]phenol

Cat. No.: B11711315
M. Wt: 293.28 g/mol
InChI Key: ZTJJRSBYMLJRGS-UHFFFAOYSA-N
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Description

4-nitro-2-[(E)-(quinolin-5-ylimino)methyl]phenol is an organic compound that belongs to the class of phenols and quinolines This compound is characterized by the presence of a nitro group, a quinoline moiety, and a phenolic hydroxyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-nitro-2-[(E)-(quinolin-5-ylimino)methyl]phenol typically involves a multi-step process. One common method is the condensation reaction between 4-nitrophenol and quinoline-5-carbaldehyde under basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, with a base like sodium hydroxide or potassium carbonate to facilitate the condensation.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

4-nitro-2-[(E)-(quinolin-5-ylimino)methyl]phenol can undergo various chemical reactions, including:

    Oxidation: The phenolic hydroxyl group can be oxidized to form quinones.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or sodium borohydride.

    Substitution: The compound can participate in nucleophilic aromatic substitution reactions, particularly at the nitro-substituted positions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) or sodium borohydride in ethanol.

    Substitution: Strong nucleophiles like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

Major Products

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Amino derivatives.

    Substitution: Various substituted phenols and quinolines depending on the nucleophile used.

Scientific Research Applications

4-nitro-2-[(E)-(quinolin-5-ylimino)methyl]phenol has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique structural features.

    Industry: Utilized in the development of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 4-nitro-2-[(E)-(quinolin-5-ylimino)methyl]phenol is not fully understood, but it is believed to involve interactions with various molecular targets. The nitro group can undergo redox reactions, generating reactive oxygen species that can damage cellular components. The quinoline moiety may interact with DNA or proteins, disrupting their normal function. Further research is needed to elucidate the exact pathways and targets involved.

Comparison with Similar Compounds

Similar Compounds

  • 2-nitrophenol
  • 4-nitrophenol
  • Quinoline-5-carbaldehyde
  • 2-[(E)-(quinolin-5-ylimino)methyl]phenol

Uniqueness

4-nitro-2-[(E)-(quinolin-5-ylimino)methyl]phenol is unique due to the combination of a nitro group, a quinoline moiety, and a phenolic hydroxyl group in a single molecule. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C16H11N3O3

Molecular Weight

293.28 g/mol

IUPAC Name

4-nitro-2-(quinolin-5-yliminomethyl)phenol

InChI

InChI=1S/C16H11N3O3/c20-16-7-6-12(19(21)22)9-11(16)10-18-15-5-1-4-14-13(15)3-2-8-17-14/h1-10,20H

InChI Key

ZTJJRSBYMLJRGS-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=CC=N2)C(=C1)N=CC3=C(C=CC(=C3)[N+](=O)[O-])O

Origin of Product

United States

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